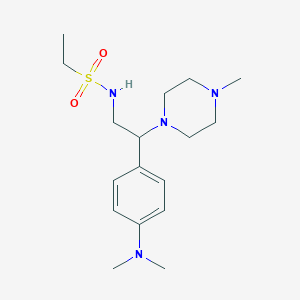

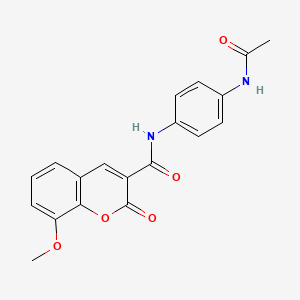

![molecular formula C16H20ClNO4S B2487825 苄基3-氯磺酰-1-氮杂螺[4.4]壬烷-1-甲酸酯 CAS No. 2445791-89-7](/img/structure/B2487825.png)

苄基3-氯磺酰-1-氮杂螺[4.4]壬烷-1-甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Spirocyclic compounds, including azaspiro derivatives, are of significant interest in organic chemistry due to their complex structure and potential applications in drug development and material science. They often feature unique physical and chemical properties due to their rigid, three-dimensional frameworks.

Synthesis Analysis

The synthesis of azaspiro derivatives, such as the related compound N-butyloxycarbonylalanyl-1,4-dioxa-7-azaspiro[4,4]nonane-8(S)-carboxylic acid ethyl ester, typically involves multi-step organic reactions. These processes may include cyclization reactions, protection and deprotection of functional groups, and the introduction of specific substituents like chlorosulfonyl groups (Slavinskaya et al., 1996).

Molecular Structure Analysis

The molecular structure of azaspiro compounds is characterized by the presence of a spiro linkage that connects two cyclic structures, one of which contains nitrogen. This unique configuration can be elucidated using techniques such as X-ray crystallography, as demonstrated in studies on similar compounds (Manjunath et al., 2011).

Chemical Reactions and Properties

Azaspiro compounds can undergo various chemical reactions, including functional group transformations, cycloadditions, and nucleophilic substitutions. The presence of functional groups like chlorosulfonyl enhances their reactivity, making them versatile intermediates in organic synthesis. For instance, substituted azaspiro compounds have been synthesized through regioselective cycloaddition reactions (Molchanov & Tran, 2013).

Physical Properties Analysis

The physical properties of azaspiro compounds, such as melting points, solubility, and crystallinity, are influenced by their molecular structure and substituents. These properties are crucial for determining their suitability for various applications, including pharmaceuticals and materials science.

Chemical Properties Analysis

The chemical properties of azaspiro derivatives, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are dictated by the nature of their functional groups and the spirocyclic framework. Studies on similar compounds have shown that modifications to the azaspiro core can significantly affect their chemical behavior and potential biological activity (Obniska et al., 2005).

科学研究应用

抗惊厥性能和SAR研究:

- N-苄基和N-氨基苯衍生物的2-氮杂螺[4.4]壬烷已经合成并评估了其抗惊厥活性。该研究揭示了这些化合物的结构-活性关系(SAR),特别是N-氨基苯基-2-氮杂螺[4.4]壬烷-1,3-二酮等某些衍生物在动物模型中显示出显著的效力。对衍生物的X射线结构进行分析,以了解其活性的结构基础(Obniska et al., 2005)。

合成技术:

- 研究集中在开发新型的2-氮杂螺[4.4]壬烷衍生物的合成技术上。例如,利用二铁非羰基辅助的螺环化反应合成了特定立体异构体的1-苄基-7,9-二甲基-8-氧代-1-氮杂螺[4.4]壬烷-6-碳腈,展示了这些化合物的化学多样性和复杂的结构特征(Gravestock & McKenzie, 2002)。

Reformatsky反应和衍生物合成:

- 利用甲基1-溴环烷基-1-羧酸酯与芳香醛苯基和苯甲酰肼酮进行的Reformatsky反应已被用于生产各种2-氮杂螺[4.4]壬烷衍生物。这种反应展示了该化合物在构建复杂分子结构中的实用性(Shchepin et al., 2007)。

亲脂性和抗惊厥活性关系:

- 研究了N-苄基-2-氮杂螺[4.4]壬烷和[4.5]癸烷-1,3-二酮衍生物的亲脂性与其抗惊厥活性之间的关系,突出了亲脂性在这些化合物的药理活性中的重要性(Obniska & Kamiński, 2005)。

螺环化机制和动力学:

- 已进行了关于N-烷氧基氨基自由基的顺序生成和螺环化以产生1-氮杂螺[4.4]壬烷的研究,这是有机和药物化学中一个重要的支架。这些研究深入了解了这些化合物形成过程中涉及的机制和动力学,这对设计和合成新型衍生物至关重要(Bejarano et al., 2022)。

安全和危害

未来方向

While specific future directions for the study of “Benzyl 3-chlorosulfonyl-1-azaspiro[4.4]nonane-1-carboxylate” are not mentioned in the sources, the field of spirocyclic compounds is of significant interest in medicinal chemistry . These compounds, including 1-azaspiro[4.4]nonane derivatives, have shown potential in various biological applications, suggesting a promising direction for future research.

属性

IUPAC Name |

benzyl 3-chlorosulfonyl-1-azaspiro[4.4]nonane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClNO4S/c17-23(20,21)14-10-16(8-4-5-9-16)18(11-14)15(19)22-12-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUMSFEVJSGTFQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CC(CN2C(=O)OCC3=CC=CC=C3)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 3-chlorosulfonyl-1-azaspiro[4.4]nonane-1-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

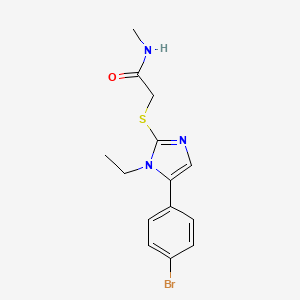

![8-(2,4-dimethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2487744.png)

![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2487747.png)

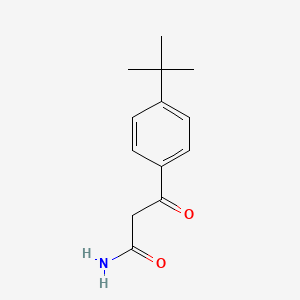

![5-[({(Z)-amino[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methylidene}amino)oxy]-5-oxopentanoic acid](/img/structure/B2487748.png)

![(2,2-Difluoro-6-bicyclo[3.1.0]hexanyl)methanamine;hydrochloride](/img/structure/B2487750.png)

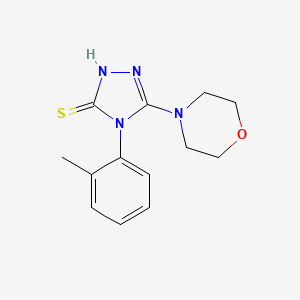

![4,7,8-Trimethyl-2-(2-morpholin-4-ylethyl)-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2487751.png)

![2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2487756.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2487763.png)

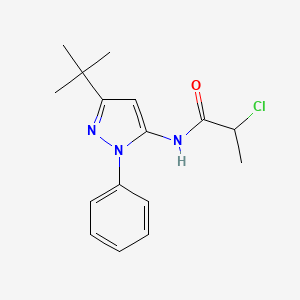

![3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)propanamide](/img/structure/B2487765.png)